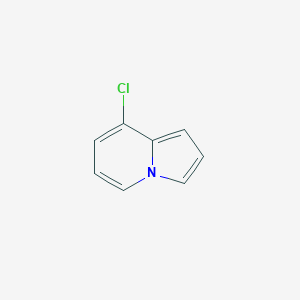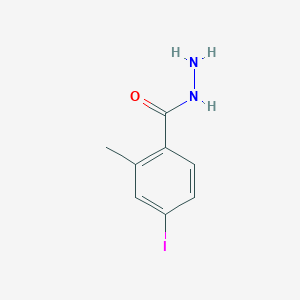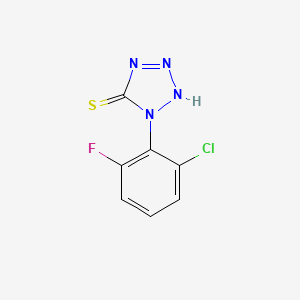
1-(2-Chloro-6-fluorophenyl)-1H-tetrazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-fluorophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound that contains a tetrazole ring substituted with a thiol group and a 2-chloro-6-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorophenyl)-1H-tetrazole-5-thiol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Thiol Group: The thiol group can be introduced by reacting the tetrazole intermediate with thiourea under acidic conditions.
Substitution with 2-Chloro-6-fluorophenyl Group: The final step involves the substitution of the tetrazole-thiol intermediate with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-6-fluorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Substituted tetrazole derivatives.
Applications De Recherche Scientifique
1-(2-Chloro-6-fluorophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is used as a probe to study biological processes involving thiol groups and tetrazole rings.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The tetrazole ring can interact with nucleic acids and enzymes, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-6-fluorophenyl)-1H-imidazole-5-thiol: Similar structure but with an imidazole ring instead of a tetrazole ring.
1-(2-Chloro-6-fluorophenyl)-1H-triazole-5-thiol: Similar structure but with a triazole ring instead of a tetrazole ring.
Uniqueness: 1-(2-Chloro-6-fluorophenyl)-1H-tetrazole-5-thiol is unique due to the presence of both a tetrazole ring and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields.
Propriétés
Formule moléculaire |
C7H4ClFN4S |
|---|---|
Poids moléculaire |
230.65 g/mol |
Nom IUPAC |
1-(2-chloro-6-fluorophenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H4ClFN4S/c8-4-2-1-3-5(9)6(4)13-7(14)10-11-12-13/h1-3H,(H,10,12,14) |
Clé InChI |
NNHBJDOKYBZDBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)N2C(=S)N=NN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13664638.png)
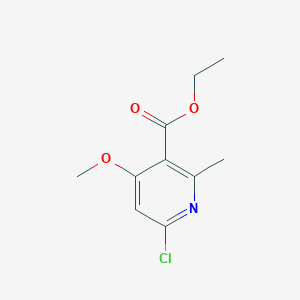
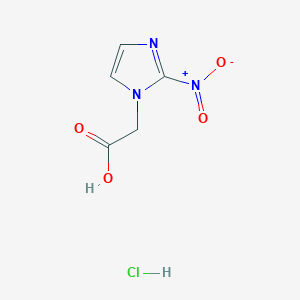
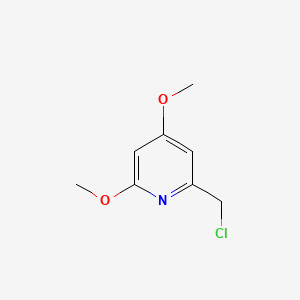
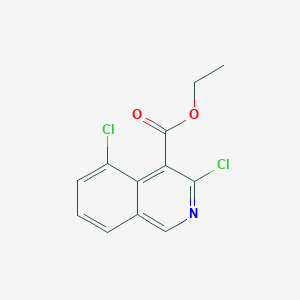
![6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)
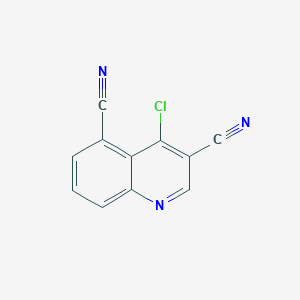
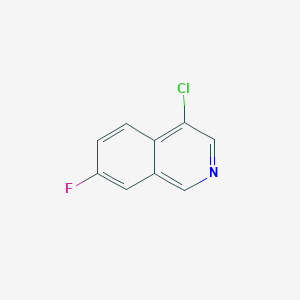
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)
